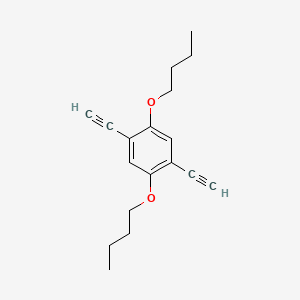
1,4-Dibutoxy-2,5-diethynylbenzene
Overview
Description
“1,4-Dibutoxy-2,5-diethynylbenzene” is a chemical compound with the molecular formula C18H22O2 . It is also known by its English name “1,4-diethoxy-2,5-diethynylbenzene” and its Chinese name "1,4-二乙氧基-2,5-二乙氧基苯" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 396.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has an enthalpy of vaporization of 62.1±3.0 kJ/mol and a flash point of 146.5±27.4 °C . The index of refraction is 1.520, and the molar refractivity is 81.4±0.4 cm3 .Scientific Research Applications
Polymer-Based Fluorescence Sensor
- Application: A polymer synthesized from 1,4-dibutoxy-2,5-diethynylbenzene shows promise as a selective fluorescence sensor for Hg2+ detection due to its responsive optical properties on various transition metal ions (Huang et al., 2010).
On-Surface Polymerization
- Application: The polymerization of 1,4-diethynylbenzene on a Cu(111) surface was studied, indicating the potential for creating disordered covalent networks with distinct structural motifs (Eichhorn et al., 2013).
Optical Characterization in Polymer Synthesis
- Application: Research on platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives revealed insights into intermolecular interactions and thermal stability in these polymers (Khan et al., 2003).
Improved Polymer Synthesis
- Application: A new methodology for synthesizing poly(p-phenylenebutadiynylene)s based on this compound was described, showing promise for creating soluble and high molecular weight polymers (Williams & Swager, 2000).
Fuel Dispersant for Rocket Ramjet Engines
- Application: 1,4-Diethynylbenzene was studied for its efficacy as a dispersant of solid fuels in rocket ramjet engines, showing potential for efficiency in performance characteristics (Yanovskii et al., 2019).
Chiral Polymer Complex Sensor
- Application: A chiral polymer synthesized from this compound demonstrated potential as a "turn-off" fluorescent sensor toward specific metal ions (Wang et al., 2012).
UV Polarisation Spectroscopy
- Application: UV linear dichroism polarisation spectroscopy of 1,4-diethynylbenzene provided insights into molecular states and transition moment directions, important for understanding electronic transitions (Thulstrup et al., 2020).
Mechanism of Action
Target of Action
1,4-Dibutoxy-2,5-diethynylbenzene is a complex organic compound. It’s often used as an intermediate in organic synthesis , suggesting that its primary role might be in the formation of other compounds with specific targets.
Mode of Action
As an intermediate in organic synthesis , it likely interacts with other compounds to form new substances with specific properties.
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely involved in various chemical reactions leading to the formation of other compounds.
Pharmacokinetics
As an intermediate in organic synthesis , its bioavailability would likely depend on the specific compounds it’s used to synthesize.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it’s used to synthesize.
Action Environment
As an intermediate in organic synthesis , these factors would likely depend on the specific conditions under which it’s used in synthesis.
properties
IUPAC Name |
1,4-dibutoxy-2,5-diethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-5-9-11-19-17-13-16(8-4)18(14-15(17)7-3)20-12-10-6-2/h3-4,13-14H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIFLAPDJFQZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C#C)OCCCC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3320902.png)
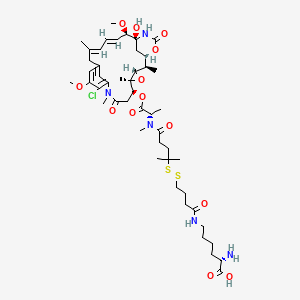
![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)
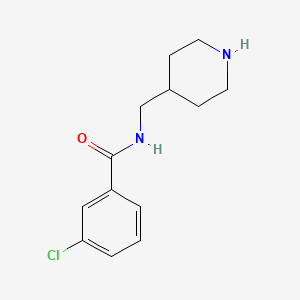
![6-Iodo-3-methylimidazo[1,2-a]pyridine](/img/structure/B3320932.png)
![6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320935.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)
![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)
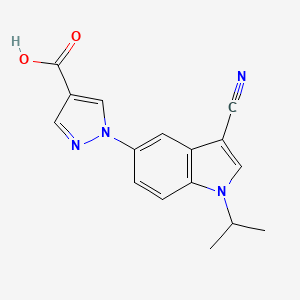
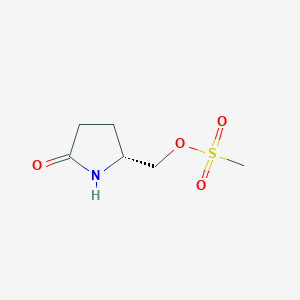
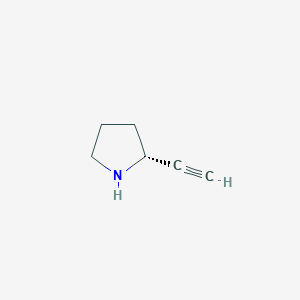
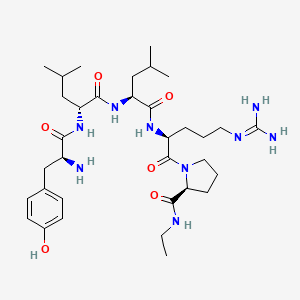
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)